![molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7](/img/structure/B1303765.png)

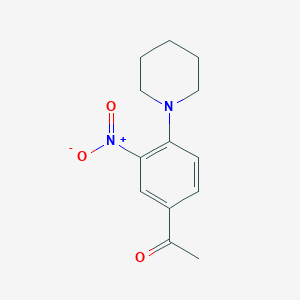

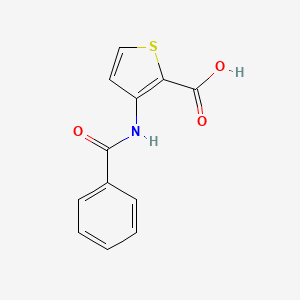

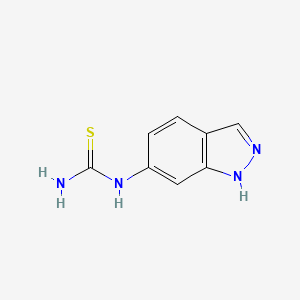

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, commonly referred to as Btb-TFMA, is an important organic compound used in various scientific research applications. Btb-TFMA has been extensively studied in recent years due to its unique properties and potential applications in the laboratory.

Applications De Recherche Scientifique

Degradation Processes of Related Compounds

One study highlights the degradation processes of nitisinone, a compound with a trifluoromethoxy group similar to the one . This study employs LC-MS/MS to determine the stability and identify degradation products of nitisinone under various conditions, contributing to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Antioxidant and Microbiological Activity

Research into natural carboxylic acids, which share a functional group with the compound , reveals their biological activities. These compounds, including benzoic acid derivatives, exhibit a range of antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential research and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Regulatory Effects on Gut Functions

Benzoic acid, closely related to the chemical structure , is studied for its effects on gut functions, including digestion, absorption, and barrier functions. Its use in food and feeds and the potential improvements in gut health through appropriate levels highlight the significance of understanding the biological impacts of such compounds (Mao et al., 2019).

Pharmacokinetic Analysis

A study on benzoic acid provides a comprehensive physiologically-based pharmacokinetic analysis across different species, offering implications for dietary exposures and interspecies uncertainty. Such research aids in understanding the metabolic and dosimetric variations of similar compounds (Hoffman & Hanneman, 2017).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTVYIKYCQGZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)